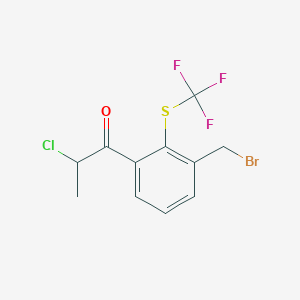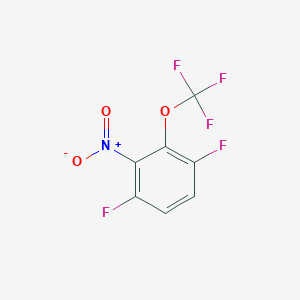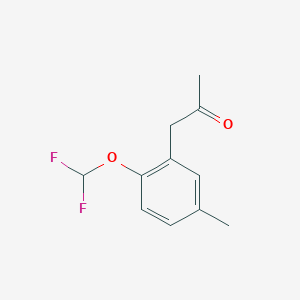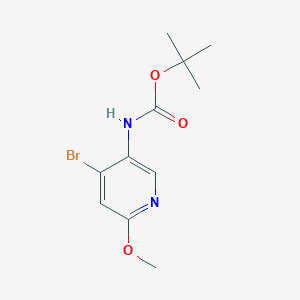
(1S)Cyclopropyl(5-fluoro(2-pyridyl))methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)Cyclopropyl(5-fluoro(2-pyridyl))methylamine is a chemical compound with the molecular formula C9H11FN2 It is characterized by the presence of a cyclopropyl group, a fluorinated pyridine ring, and a methylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)Cyclopropyl(5-fluoro(2-pyridyl))methylamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is fluorinated at the 5-position using appropriate fluorinating agents.
Cyclopropyl Group Introduction: The cyclopropyl group is introduced through cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.
Methylamine Addition:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(1S)Cyclopropyl(5-fluoro(2-pyridyl))methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(1S)Cyclopropyl(5-fluoro(2-pyridyl))methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S)Cyclopropyl(5-fluoro(2-pyridyl))methylamine involves its interaction with specific molecular targets. The fluorinated pyridine ring and cyclopropyl group contribute to its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- (1S)Cyclopropyl(6-fluoro(2-pyridyl))methylamine
- (1S)Cyclopropyl(5-fluoro-6-methyl(2-pyridyl))methylamine
Uniqueness
(1S)Cyclopropyl(5-fluoro(2-pyridyl))methylamine is unique due to its specific substitution pattern on the pyridine ring and the presence of the cyclopropyl group. This structural uniqueness contributes to its distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C9H11FN2 |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
cyclopropyl-(5-fluoropyridin-2-yl)methanamine |
InChI |
InChI=1S/C9H11FN2/c10-7-3-4-8(12-5-7)9(11)6-1-2-6/h3-6,9H,1-2,11H2 |
InChI Key |
HECWTXZEVURLRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=NC=C(C=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[2-Amino-3-(tert-butoxy)-3-oxopropyl]phenyl}acetic acid](/img/structure/B14046680.png)









![Tert-butyl (2-azaspiro[4.4]nonan-4-YL)carbamate](/img/structure/B14046753.png)

![4-Chloro-6-fluorobenzo[D]thiazole-2-thiol](/img/structure/B14046762.png)
![Imidazo[1,2-a]pyridine,2-(chloromethyl)-8-(trifluoromethyl)-](/img/structure/B14046766.png)
